7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .
Chemical Reactions Analysis
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoxazole derivatives, including this compound, are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid can be compared with other isoxazole derivatives, such as:
- 4,5-Dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid
- 4H,5H-naphtho[2,1-d][1,2]oxazole-3-carboxylic acid
These compounds share the isoxazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique propyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
7-propyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-3-9-4-6-11-10(8-9)5-7-12-13(15(17)18)16-19-14(11)12/h4,6,8H,2-3,5,7H2,1H3,(H,17,18) |
InChI Key |
ZRIQUGCUOXZDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.